molecular formula C23H23N3O2 B11586097 3-[(4-isopropylphenoxy)methyl]-N'-(3-pyridinylmethylene)benzohydrazide

3-[(4-isopropylphenoxy)methyl]-N'-(3-pyridinylmethylene)benzohydrazide

Cat. No.: B11586097
M. Wt: 373.4 g/mol
InChI Key: GNNCLSPMYYSQBW-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxy group, a pyridine ring, and a benzohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(PROPAN-2-YL)PHENOXYMETHYL Chloride: This intermediate is synthesized by reacting 4-(PROPAN-2-YL)PHENOL with thionyl chloride (SOCl₂) under reflux conditions.

    Formation of Benzohydrazide Intermediate: The next step involves the reaction of the prepared 4-(PROPAN-2-YL)PHENOXYMETHYL chloride with hydrazine hydrate (N₂H₄·H₂O) to form the corresponding benzohydrazide.

    Condensation Reaction: Finally, the benzohydrazide intermediate is condensed with 3-pyridinecarboxaldehyde in the presence of an acid catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenoxy and pyridine rings, respectively.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(PROPAN-2-YL)PHENOXYMETHYL Benzohydrazide
  • 3-(PYRIDIN-3-YL)METHYLIDENE Benzohydrazide
  • Phenoxyacetic Acid Derivatives

Uniqueness

3-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the combination of its phenoxy, pyridine, and benzohydrazide moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

3-[(4-propan-2-ylphenoxy)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C23H23N3O2/c1-17(2)20-8-10-22(11-9-20)28-16-18-5-3-7-21(13-18)23(27)26-25-15-19-6-4-12-24-14-19/h3-15,17H,16H2,1-2H3,(H,26,27)/b25-15+

InChI Key

GNNCLSPMYYSQBW-MFKUBSTISA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N/N=C/C3=CN=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN=CC3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.